MS023 is a potent, selective, and cell-active small molecule inhibitor of human type I protein arginine methyltransferases (PRMTs). [] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. [] These enzymes play important roles in various biological processes, including gene expression, cell signaling, and DNA repair. [] MS023 specifically targets type I PRMTs, which catalyze the formation of asymmetric dimethylarginine (ADMA). [, ] Among the type I PRMTs, MS023 shows activity against PRMT1, -3, -4, -6, and -8. [] Overexpression of PRMTs, particularly PRMT1, has been linked to various human diseases, including cancer. [, ] Therefore, MS023 is being investigated as a potential therapeutic agent for various cancers and other diseases. [, , , , , , , , , , , , , , , , , ]
MS023 was developed through a collaboration between the Icahn School of Medicine at Mount Sinai and the Structural Genomics Consortium. It is classified as a synthetic organic compound and falls under the category of small-molecule inhibitors. The compound is primarily utilized in biochemical research to explore the role of type I protein arginine methyltransferases in health and disease contexts .
The synthesis of MS023 involves multi-step organic reactions that yield a compound with a specific structural framework conducive to its inhibitory activity. The synthesis typically incorporates:
MS023 has a molecular formula of C17H25N3O·2HCl and a molecular weight of 360.32 g/mol. Its structural characteristics include:
The compound's three-dimensional conformation has been elucidated through crystallography, revealing its binding mode within the substrate binding site of PRMT6, which is crucial for understanding its mechanism of action .
MS023 primarily functions as a noncompetitive inhibitor of type I protein arginine methyltransferases. The key reactions include:
The compound's inhibitory effects have been quantified with IC50 values ranging from 8 nM to 119 nM for various targets within the type I PRMT family .
The mechanism by which MS023 exerts its effects involves several key processes:
This unique mechanism highlights MS023's potential as a tool for dissecting the functional roles of arginine methylation in cellular processes.
Relevant physical properties include its melting point, solubility parameters, and purity metrics obtained through analytical methods like HPLC .
MS023 serves multiple roles in scientific research:
Type I protein arginine methyltransferases (PRMTs) catalyze the formation of asymmetric ω-NG,NG-dimethylarginine (ADMA) on histone and non-histone substrates. This post-translational modification regulates diverse cellular processes, including:
Clinical evidence demonstrates significant overexpression of Type I PRMTs in human malignancies:
Table 1: PRMT Dysregulation in Human Cancers
Cancer Type | Overexpressed PRMT | Clinical Association |
---|---|---|
Triple-negative breast cancer | PRMT1 | Poor prognosis, metastasis [10] |
Lung adenocarcinoma | PRMT1/PRMT6 | Reduced survival, therapy resistance [3] [7] |
Prostate cancer | PRMT1/CARM1 | Tumor progression, castration resistance [7] |
Colorectal cancer | PRMT1 | Enhanced glycolytic flux via PGK1 methylation [3] |
Mechanistically, PRMT1 drives oncogenesis by methylating key regulatory proteins: EZH2 (R342) promotes metastasis in breast cancer, while SOX2 methylation induces chemoresistance in lung cancer [3] [7]. This establishes Type I PRMTs as compelling therapeutic targets.
The distinct substrate specificity and biological functions of Type I PRMTs (PRMT1, 3, 4, 6, 8) enable targeted disruption of oncogenic pathways without affecting Type II/III enzyme activity. Selective inhibition offers advantages over pan-PRMT approaches:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0